molecular formula C10H8BFO2 B11767696 (6-Fluoronaphthalen-2-yl)boronic acid

(6-Fluoronaphthalen-2-yl)boronic acid

Cat. No.: B11767696
M. Wt: 189.98 g/mol
InChI Key: FHZALZRZGWDNLF-UHFFFAOYSA-N
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Description

(6-Fluoronaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H8BFO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (6-Fluoronaphthalen-2-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs hydroboration techniques. This involves the addition of a boron-hydrogen bond across an alkene or alkyne to produce the corresponding alkyl or alkenylborane .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoronaphthalen-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic esters, boranes, and coupled aromatic compounds .

Scientific Research Applications

(6-Fluoronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (6-Fluoronaphthalen-2-yl)boronic acid exerts its effects primarily involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is crucial in its role in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoronaphthalen-2-yl)boronic acid is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the products formed in reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H8BFO2

Molecular Weight

189.98 g/mol

IUPAC Name

(6-fluoronaphthalen-2-yl)boronic acid

InChI

InChI=1S/C10H8BFO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H

InChI Key

FHZALZRZGWDNLF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)F)(O)O

Origin of Product

United States

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